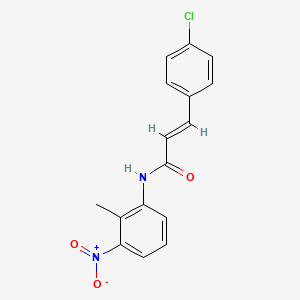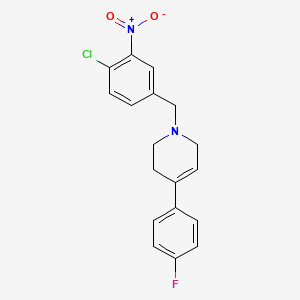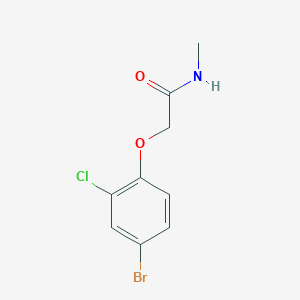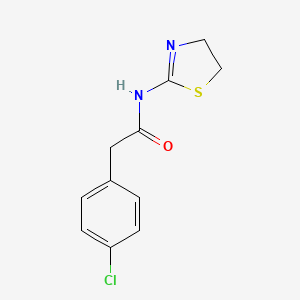
1-(4-tert-butylcyclohexyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylcyclohexyl)-4-methylpiperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used as a recreational drug due to its psychoactive effects. However, TFMPP has also gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
TFMPP acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also has weak affinity for dopamine receptors. The exact mechanism of action of TFMPP is not fully understood, but it is believed to modulate the release and reuptake of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. In animal studies, TFMPP has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase serotonin and dopamine levels in certain brain regions. In humans, TFMPP has been reported to induce feelings of euphoria, relaxation, and altered perception. It has also been reported to cause nausea, vomiting, and anxiety in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for lab experiments. It is a well-characterized compound with known pharmacological properties. It is also relatively easy to synthesize and purify. However, TFMPP has some limitations as well. It has low potency and efficacy compared to other psychoactive compounds, which may limit its usefulness in certain experiments. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects.
Orientations Futures
There are several future directions for TFMPP research. One potential direction is to investigate its potential therapeutic applications in more detail, particularly in the fields of psychiatry and neurology. Another direction is to study its effects on other neurotransmitter systems and receptors. Additionally, TFMPP could be used as a tool to study the role of serotonin and dopamine in various physiological processes. Overall, further research on TFMPP could lead to a better understanding of its potential therapeutic applications and its role in the central nervous system.
Méthodes De Synthèse
TFMPP can be synthesized through a multi-step process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with tert-butylamine to form N-tert-butylcyclohexanamine. This intermediate is then reacted with methylpiperazine to form TFMPP. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
TFMPP has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, TFMPP has been investigated as a potential treatment for anxiety disorders and depression. In neurology, TFMPP has been studied for its effects on the central nervous system and its potential use in the treatment of neurological disorders such as Parkinson's disease. In oncology, TFMPP has been investigated for its potential anti-cancer properties.
Propriétés
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-15(2,3)13-5-7-14(8-6-13)17-11-9-16(4)10-12-17/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVFJMFBYAIHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5749870.png)
![5-[(4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)methyl]-2-furoic acid](/img/structure/B5749887.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5749904.png)
![N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine](/img/structure/B5749910.png)
![2-[3-(2-furyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5749918.png)

![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)
![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5749945.png)
![3-{4-[(benzylamino)sulfonyl]phenyl}propanamide](/img/structure/B5749953.png)

